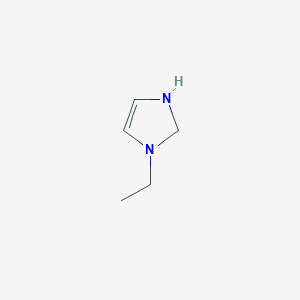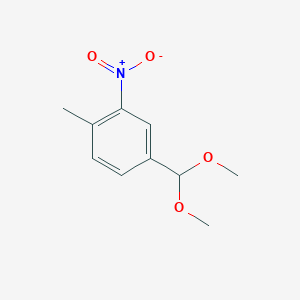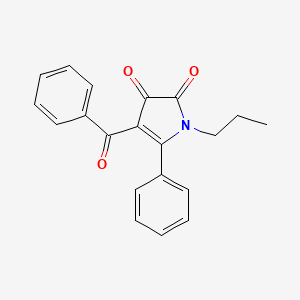![molecular formula C11H15NO3S B14575749 2-[(Butylsulfanyl)methyl]-4-nitrophenol CAS No. 61151-18-6](/img/structure/B14575749.png)
2-[(Butylsulfanyl)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Butylsulfanyl)methyl]-4-nitrophenol is an organic compound characterized by the presence of a nitrophenol group and a butylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include a solvent such as toluene and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(Butylsulfanyl)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-[(Butylsulfanyl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 2-[(Butylsulfanyl)methyl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitrophenol group can participate in redox reactions, affecting cellular processes. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Terbufos: An organophosphate insecticide with a similar butylsulfanyl group.
2,4-Dinitrophenol: A compound with a nitrophenol group but different substituents
Uniqueness
2-[(Butylsulfanyl)methyl]-4-nitrophenol is unique due to the combination of its nitrophenol and butylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
61151-18-6 |
|---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(butylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C11H15NO3S/c1-2-3-6-16-8-9-7-10(12(14)15)4-5-11(9)13/h4-5,7,13H,2-3,6,8H2,1H3 |
InChI Key |
OUCLTUXAGVUUDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-chloro-4-[(triphenylmethyl)thio]-](/img/structure/B14575676.png)

![Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane](/img/structure/B14575688.png)
![Ethyl {[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy}acetate](/img/structure/B14575698.png)

![[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate](/img/structure/B14575706.png)
![4-Heptylphenyl 2-cyano-3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14575708.png)
![2-Thiabicyclo[3.2.2]nona-3,6,8-triene](/img/structure/B14575710.png)
![2-[2-(Dimethylamino)ethylidene]cholestan-3-one](/img/structure/B14575728.png)


![1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]hexan-1-one](/img/structure/B14575741.png)

